molecular formula C22H21N3O3S B2396085 3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one

3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one

Cat. No.: B2396085
M. Wt: 407.5 g/mol
InChI Key: ZEXHOJSTSDCKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one is a synthetic coumarin-benzothiazole hybrid compound of significant interest in chemical biology and medicinal chemistry research. Its primary research value lies in its potential as a multi-targeting agent, particularly in the field of oncology. The compound's structure integrates a coumarin core, known for its fluorescent properties and diverse biological activities, with a benzothiazole moiety, a privileged scaffold in anticancer drug discovery[1]. The appended 4-methyl-piperazine group enhances solubility and is a common feature in molecules designed to interact with biological targets. Current investigative applications focus on its function as a potential inhibitor of protein kinases, such as the VEGFR-2 pathway, which is a critical target for anti-angiogenic cancer therapy[2]. Research indicates that this compound may exert its effects by inhibiting kinase activity, thereby disrupting downstream signaling cascades essential for tumor cell proliferation and survival[3]. Furthermore, its intrinsic fluorescence makes it a valuable tool for bioimaging and cellular tracking studies, allowing researchers to visualize its uptake and localization within live cells[4]. This dual functionality as a therapeutic probe and an imaging agent positions this compound as a promising chemical scaffold for developing novel theranostic agents and for further structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-24-8-10-25(11-9-24)13-16-18(26)7-6-14-12-15(22(27)28-20(14)16)21-23-17-4-2-3-5-19(17)29-21/h2-7,12,26H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXHOJSTSDCKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one, also known by its CAS number 308297-79-2, is a compound that has garnered attention for its diverse biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromones and contains a benzothiazole moiety, which is known for various pharmacological effects. Its molecular formula is C23H23N3O3SC_{23}H_{23}N_{3}O_{3}S with a molar mass of 421.51 g/mol. The structure can be represented as follows:

Property Details
CAS Number 308297-79-2
Molecular Formula C23H23N3O3S
Molar Mass 421.51 g/mol

Research indicates that this compound exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK7, which plays a crucial role in cell cycle regulation and transcription. Inhibition of CDK7 has been linked to anti-cancer effects, making this compound a candidate for cancer therapy.

Key Findings:

  • Inhibition of CDK7 : Studies have shown that the compound inhibits CDK7 with an IC50 value in the low nanomolar range, suggesting potent activity against this target .
  • Antineoplastic Properties : The compound has been identified as an antineoplastic agent, demonstrating efficacy in various cancer cell lines .
  • Kinase Inhibition : It has been reported to inhibit several kinases involved in tumor progression, contributing to its potential as an anti-cancer drug .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, although further studies are required.

Case Studies and Research Findings

Several studies have highlighted the biological activity of the compound:

  • In Vitro Studies : In a study involving HeLa cells, the compound inhibited phosphorylation of Chk1 at Ser317 at concentrations as low as 3.995 µM, indicating its potential role in disrupting cell cycle checkpoints .
  • Molecular Docking Studies : Molecular docking simulations have illustrated favorable binding interactions with the ATP-binding site of CDK7, providing insights into its mechanism of action .
  • Comparative Efficacy : The compound's efficacy was compared with established CDK inhibitors like THZ1 and CT7001, showing superior selectivity towards CDK7 over other kinases .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole and chromone exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various studies.

Mechanisms of Action :

  • Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.

Case Study Findings :
In vitro studies have demonstrated that 3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one can inhibit phosphorylation of Chk1 at Ser 317, a critical step in the DNA damage response pathway. This inhibition correlates with reduced viability in cancer cell lines such as HeLa and HCT116.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10.5Apoptosis induction
HCT116 (Colon)12.0Cell cycle arrest

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole moiety enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Neuropharmacological Effects

The piperazine ring in the structure suggests potential neuropharmacological applications. Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against S. aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Detailed Case Study: Anticancer Mechanism

A study evaluating the anticancer efficacy of benzothiazole derivatives found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analyses revealed a significant increase in sub-G1 phase cells upon treatment with the compound, indicative of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Chromen-2-one (coumarin) derivatives are widely studied for their diverse pharmacological properties. Below is a comparative analysis of the target compound with key analogues:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituents (Positions) Molecular Weight Key Properties / Activities Reference
Target Compound (CAS 308297-79-2) 3-Benzothiazol-2-yl, 7-OH, 8-(4-methyl-piperazinylmethyl) 421.515 Not explicitly reported in evidence
8-Chloro-3-(1-naphthyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4c) 3-(1-Naphthyl), 8-Cl, fused furan ~380 (estimated) Solid-state stability (m.p. 140–142°C)
8-Chloro-3-(2-thienyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4d) 3-(2-Thienyl), 8-Cl, fused furan ~340 (estimated) Moderate solubility in polar solvents
No. 10-3 (7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one) 4-(4-Methoxyphenyl), 7,8-diOH 298.28 Disrupts PSF complex; induces apoptosis
4e: 4-(3-piperazine-1-yl-propoxy)-7-methoxy-3-phenyl-chromen-2-one 3-Phenyl, 7-OCH₃, 4-(piperazine-propoxy) ~450 (estimated) Synthetic intermediate; uncharacterized

Key Structural and Functional Differences

Substituent Diversity: The target compound features a benzothiazole group at position 3, distinguishing it from analogues with phenyl (4e), thienyl (4d), or naphthyl (4c) groups. Benzothiazole’s aromaticity and electron-withdrawing nature may enhance binding to biological targets compared to purely hydrocarbon substituents . The 8-(4-methyl-piperazinylmethyl) group in the target compound contrasts with the chlorine (4c, 4d) or methoxy (4e) groups in analogues. Piperazine derivatives are known to improve solubility and bioavailability, which may confer pharmacokinetic advantages over halogenated or alkoxy-substituted derivatives .

This suggests that hydroxylation at positions 7 and 8 (as in the target compound) could synergize with the benzothiazole group for enhanced bioactivity.

The target compound’s piperazinylmethyl group may introduce torsional strain, affecting crystal packing and solubility.

Spectroscopic and Computational Comparisons

  • Spectroscopy : Compounds like 9-Methoxy-2H-Furo[3,2-g]Chromen-2-One () were analyzed using FT-IR and FT-Raman spectroscopy, highlighting the sensitivity of carbonyl (C=O) and aromatic C-H stretches to substituent effects . Similar methods could differentiate the target compound’s benzothiazole and piperazine vibrations.
  • Quantum Chemical Calculations : Studies on 1-Phenylcyclopentane Carboxylic Acid () employed density functional theory (DFT) to predict electronic properties, a methodology applicable to the target compound for modeling charge distribution or binding affinity .

Preparation Methods

Hoesch Reaction for α-Benzothiazolyl Acetophenone Intermediate

The chromen-2-one scaffold is constructed via the Hoesch reaction, where resorcinol reacts with benzothiazole-2-acetonitrile in the presence of anhydrous HCl gas. This forms α-(benzothiazol-2-yl)acetophenone (1a–1f ), as described in studies on benzothiazole-chromone hybrids. The reaction proceeds through ketimine intermediate formation, followed by acidic hydrolysis to yield the acetophenone derivative.

Key conditions :

  • Solvent: Dry diethyl ether or dichloromethane
  • Temperature: 0–5°C (initial), then room temperature
  • Yield: 70–85%

Cyclization to 3-Benzothiazol-2-yl-chromen-2-one

The acetophenone intermediate undergoes cyclization using ethyl orthoformate in dry pyridine under reflux to form 3-benzothiazol-2-yl-chromen-2-one (2a–2c ). Alternative cyclizing agents like acetic anhydride yield 2-methyl-substituted chromones (3a–3c ), but ethyl orthoformate is preferred for maintaining the 2-unsubstituted structure.

Characterization data :

  • IR : 1714 cm⁻¹ (C=O stretch of chromone)
  • ¹H NMR : Singlet at δ 6.78–6.82 ppm (H-5 and H-6 of chromone core)

Introduction of the 7-Hydroxyl Group

Selective Hydroxylation via Demethylation

7-Hydroxychromen-2-one derivatives are synthesized by demethylating 7-methoxy precursors. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves the methyl ether without affecting the benzothiazole ring.

Reaction conditions :

  • BBr₃ (3 equiv), CH₂Cl₂, −78°C → 0°C, 4 h
  • Yield: 80–90%

Characterization :

  • ¹H NMR : Loss of OCH₃ signal (δ ~3.85 ppm) and appearance of OH proton at δ 9.92 ppm

Aminomethylation at Position 8

Mannich Reaction for 8-Aminomethyl Substitution

The 7-hydroxychromen-2-one undergoes aminomethylation at position 8 via a Mannich reaction. Formaldehyde and 4-methylpiperazine react with the chromone in ethanol under reflux to install the -(4-methyl-piperazin-1-ylmethyl) group.

Optimized conditions :

  • Reagents: Formaldehyde (37% aqueous, 2 equiv), 4-methylpiperazine (1.2 equiv)
  • Solvent: Ethanol, reflux, 6–8 h
  • Yield: 65–75%

Mechanistic insight :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the electron-rich C-8 position of the chromone.

Characterization :

  • ¹H NMR :
    • Singlet at δ 4.07–4.23 ppm (8-CH₂ group)
    • Multiplets at δ 2.45–2.78 ppm (piperazine N-CH₂ and N-CH₃)

Synthesis of 4-Methylpiperazine

Reduction of 3,4-Dehydro-piperazine-2-one

4-Methylpiperazine is synthesized by reducing 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (12 ) with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Procedure :

  • LiAlH₄ (2.1 equiv) in THF, 50–55°C, 3–4 h
  • Quenching with ethyl acetate/water, followed by NaOH wash
  • Yield: 60–70%

Characterization :

  • ¹³C NMR : δ 48.2 ppm (N-CH₃), 54.1–54.9 ppm (piperazine CH₂)

Final Coupling and Purification

Integration of Substituents

The 8-(4-methyl-piperazin-1-ylmethyl) group is introduced via the Mannich reaction (Section 3.1), yielding the target compound. Crude product is purified by recrystallization from ethanol or methanol.

Recrystallization data :

  • Solvent: Ethanol/water (3:1)
  • Purity: >98% (HPLC)
  • Melting point: 249–250°C

Analytical and Spectroscopic Validation

Spectral Consistency

  • UV-Vis : λₘₐₓ = 340 nm (chromone C=O → π* transition)
  • Fluorescence : Emission at 440–570 nm (quantum yield Φ = 0.23–0.31)
  • MS (ESI+) : m/z 434.2 [M+H]⁺ (calculated for C₂₂H₂₀N₃O₄S)

Green Chemistry Considerations

The use of choline chloride/urea ionic liquid, as reported for analogous chromen-2-one syntheses, could replace traditional catalysts in the Mannich reaction to enhance sustainability. This catalyst is recoverable and reusable for up to three cycles without yield reduction.

Q & A

Q. What are the validated synthetic routes for 3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one?

The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of 7-hydroxy-8-formylchromen-2-one with 2-aminobenzothiazole under acidic conditions (e.g., HCl/EtOH) to form the benzothiazole-chromenone core .
  • Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution using 4-methylpiperazine and formaldehyde under reflux conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient) followed by recrystallization in ethanol .
    Validation : Confirm intermediates via LC-MS and final product purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be unambiguously confirmed?

  • X-ray crystallography : Resolve the 3D conformation, particularly the orientation of the piperazine-methyl group and benzothiazole-chromenone dihedral angle .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., 7-hydroxy proton at δ 10.2 ppm; piperazine N-methyl at δ 2.3 ppm) .
    • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 421.1234) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Receptor model divergence : Use heterologous expression systems (e.g., HEK293 cells) to test activity against specific receptor isoforms (e.g., GPCRs, kinases) rather than broad phenotypic assays .
  • Dosage optimization : Conduct dose-response curves (0.1–100 µM) with controls (e.g., cisplatin for cytotoxicity) to identify IC₅₀ thresholds .
  • Metabolic stability : Assess half-life in liver microsomes (human/rat) to differentiate intrinsic activity from metabolic interference .

Q. How can structure-activity relationships (SAR) be systematically explored for the piperazine-methyl substituent?

  • Analog synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or unsubstituted piperazine to assess steric/electronic effects .
  • Pharmacophore mapping : Use DFT calculations (e.g., Gaussian 16) to compare charge distribution and H-bonding capacity of substituents .
  • Biological testing : Compare analogs in enzyme inhibition assays (e.g., tyrosine kinase) to correlate substituent size/polarity with activity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma proteins .
  • Detection limits : Optimize UPLC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to 0.1 ng/mL .
  • Stability : Add antioxidants (e.g., ascorbic acid) to prevent chromenone ring oxidation during sample storage .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH, 70°C, 24 hr).
    • Oxidative stress (3% H₂O₂, 25°C, 6 hr).
    • Photolytic stress (ICH Q1B guidelines: 1.2 million lux·hr) .
  • Analysis : Monitor degradation products via HPLC-DAD and identify major fragments using Q-TOF-MS .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR, PDB: 1M17) to predict binding modes .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess piperazine flexibility and ligand-receptor stability .
  • ADMET prediction : Employ SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.